molecular formula C24H26N2O4 B13860816 N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B13860816
M. Wt: 406.5 g/mol
InChI Key: ULORLKLQFGLUFW-UHFFFAOYSA-N
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Description

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, a pyridinyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-tert-butylphenol with 3-chloropyridine under basic conditions to form 6-(4-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
  • 6-(4-tert-butylphenoxy)-3-pyridinamine

Uniqueness

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)17-7-10-19(11-8-17)30-22-13-9-18(15-25-22)26-23(27)16-6-12-20(28-4)21(14-16)29-5/h6-15H,1-5H3,(H,26,27)

InChI Key

ULORLKLQFGLUFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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